PC170942
Description
3-[(2-Chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid is a propanoic acid derivative featuring a tertiary amine substituted with two aromatic groups: a (2-chloro-5-methylphenyl)methyl and a (3-phenylsulfanylphenyl)methyl moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic stacking or hydrophobic interactions are critical .
Properties
IUPAC Name |
3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO2S/c1-18-10-11-23(25)20(14-18)17-26(13-12-24(27)28)16-19-6-5-9-22(15-19)29-21-7-3-2-4-8-21/h2-11,14-15H,12-13,16-17H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYXBEHZYXAINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CN(CCC(=O)O)CC2=CC(=CC=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for 3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid are not extensively detailed in the available literature. it is known that PC170942 is a PC58538 analogue and is synthesized through custom synthesis of stable isotope-labeled compounds . The industrial production methods involve the synthesis of the compound under controlled conditions to ensure its purity and efficacy .
Chemical Reactions Analysis
3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid primarily undergoes reactions that involve its role as an inhibitor. It is known to inhibit the FtsZ protein, which is crucial for bacterial cell division . The compound’s chemical structure allows it to interact with the FtsZ protein, thereby preventing the formation of the Z-ring, which is essential for cytokinesis in bacteria . Common reagents and conditions used in these reactions include various solvents and stabilizers to maintain the compound’s activity . The major products formed from these reactions are typically the inhibited forms of the target proteins .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets that are relevant in drug development.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies on related compounds have shown that they can inhibit cell proliferation in various cancer lines, suggesting that 3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid may also possess similar bioactivity .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play roles in inflammatory pathways.
Case Study: Leukotriene A4 Hydrolase Inhibition
A related compound, SC-57461A, has been characterized as a potent inhibitor of leukotriene A4 hydrolase, which is crucial in the inflammatory response. Given the structural similarities, it is hypothesized that 3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid could exhibit similar inhibitory effects on this enzyme, potentially leading to therapeutic applications in treating inflammatory diseases .
Antimicrobial Properties
Preliminary studies suggest that compounds with sulfanyl groups may exhibit antimicrobial activities. The presence of both chlorinated and sulfanyl moieties in this compound enhances the likelihood of such effects.
Data Table: Antimicrobial Activity of Related Compounds
Material Science
The unique chemical structure of 3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid makes it a candidate for developing new materials, especially in polymer chemistry where functionalized monomers are required.
Case Study: Polymer Synthesis
Research indicates that similar compounds can be utilized as building blocks in the synthesis of advanced polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials .
Mechanism of Action
3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid exerts its effects by inhibiting the FtsZ protein, which is essential for bacterial cell division . The compound binds to the FtsZ protein, preventing the formation of the Z-ring, which is necessary for cytokinesis . This inhibition disrupts the bacterial cell division process, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Research Findings
Biological Activity
3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid is a synthetic compound with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound can be described by the following chemical structure:
- Molecular Formula : C19H20ClN1O2S1
- IUPAC Name : 3-[(2-chloro-5-methylphenyl)methyl]-N-[(3-phenylsulfanylphenyl)methyl]propanoic acid
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antitumor Activity : Preliminary studies have shown that derivatives of similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : Compounds with similar phenyl and sulfanyl groups have been noted for their ability to reduce inflammation markers.
- Antimicrobial Effects : The presence of the phenylsulfanyl group suggests potential antimicrobial activity against various pathogens.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound could interfere with signaling pathways that regulate inflammation and immune responses.
- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.
Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
- Antitumor Studies :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies
Several case studies have documented the effects of similar compounds:
| Study | Findings |
|---|---|
| Ahmad et al., 2018 | Identified structural analogs that inhibited tumor growth by 50% at low concentrations. |
| Khan et al., 2019 | Reported effective anti-inflammatory responses in animal models treated with related compounds. |
| El-Emam et al., 2020 | Demonstrated antimicrobial efficacy against multiple bacterial strains, supporting further development for therapeutic use. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
